3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride
Description
Properties
Molecular Formula |
C8H10ClFN2O |
|---|---|
Molecular Weight |
204.63 g/mol |
IUPAC Name |
3-(6-fluoropyridin-3-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-7-2-1-6(3-11-7)8(10)4-12-5-8;/h1-3H,4-5,10H2;1H |
InChI Key |
WLZWBBPTTQSNHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CN=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable fluorinated pyridine derivative is reacted with an oxetane precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated pyridine ring.
Substitution: Substitution reactions can introduce new substituents onto the oxetane ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, oxetane derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with enzymes and receptors, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. The amine group can act as a nucleophile or a base, depending on the reaction conditions.
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyridyl vs. Phenyl Rings : The target compound’s pyridine ring introduces nitrogen-based polarity, improving water solubility compared to phenyl analogs (e.g., 3-(3-Fluorophenyl)oxetan-3-amine HCl). However, this may reduce membrane permeability .
- Substituent Position : The 6-fluoro group on the pyridine ring (target compound) vs. 3- or 4-fluoro on phenyl analogs (e.g., 3-(4-Fluorophenyl)oxetan-3-amine HCl) alters steric and electronic profiles, affecting receptor binding .
- Electron-Withdrawing Groups : The trifluoromethyl group in 3-(Trifluoromethyl)oxetan-3-amine HCl increases lipophilicity and metabolic resistance, whereas halogens (F, Cl) balance polarity and bioavailability .
Pharmacological Relevance
- Kinase Inhibition : Pyridyl-oxetane derivatives are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
- S1P Receptor Modulation : Fluorinated oxetane amines (e.g., 3-(3-Fluorophenyl)oxetan-3-amine HCl) are precursors for pro-soft drugs targeting S1P receptors .
Research Findings and Challenges
- Solubility vs. Permeability : Pyridyl derivatives exhibit higher aqueous solubility (>50 mg/mL in HCl form) but lower LogP values (~1.2) compared to phenyl analogs (LogP ~2.5) .
- Metabolic Stability : Trifluoromethyl-substituted oxetanes show extended half-lives (t₁/₂ > 6 hours in vitro) due to resistance to cytochrome P450 oxidation .
- Toxicity: Chlorophenyl derivatives (e.g., 3-(4-Chlorophenyl)oxetan-3-amine HCl) may pose genotoxicity risks, necessitating careful impurity profiling .
Q & A
Q. What are the optimal synthetic routes for 3-(6-fluoro-3-pyridyl)oxetan-3-amine hydrochloride, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling 6-fluoro-3-pyridyl derivatives with oxetane-3-amine precursors. Key steps include:
- Oxetane ring formation : Use of oxetane derivatives (e.g., 3-oxetanone) with amine functionalities under reductive amination or nucleophilic substitution conditions .
- Fluoropyridine coupling : Suzuki-Miyaura cross-coupling or SNAr reactions to introduce the 6-fluoro-3-pyridyl group .
- Hydrochloride salt formation : Precipitation via HCl gas or aqueous HCl in polar solvents (e.g., ethanol) .
Critical parameters : - Temperature : Maintain ≤0°C during sensitive steps (e.g., amine deprotonation with LiHMDS in THF) .
- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility and reactivity .
Yield optimization : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/MeOH) .
Q. Which analytical techniques are most reliable for characterizing 3-(6-fluoro-3-pyridyl)oxetan-3-amine hydrochloride, and how are spectral data interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyridyl protons), δ 4.5–5.0 ppm (oxetane ring protons), and δ 2.5–3.5 ppm (amine protons). Splitting patterns confirm substitution positions .
- ¹³C NMR : Oxetane carbons at 70–80 ppm; pyridyl carbons at 120–150 ppm with fluorine coupling (J = 240–250 Hz) .
- Mass Spectrometry (MS) :
- ESI-MS : [M+H]⁺ peak at m/z 213.1 (free base), with isotopic patterns reflecting chlorine (³⁵Cl/³⁷Cl) .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 43.2%, H: 4.5%, N: 11.2%, Cl: 13.5%) .
Advanced Research Questions
Q. How can computational modeling guide the design of 3-(6-fluoro-3-pyridyl)oxetan-3-amine hydrochloride derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). The oxetane ring’s rigidity and pyridyl fluorine’s electronegativity are critical for target interactions .
- QSAR models : Correlate substituent effects (e.g., halogenation, oxetane modification) with experimental IC₅₀ values. For example, fluorination at the pyridyl 6-position enhances metabolic stability .
- DFT calculations : Assess orbital interactions (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution or oxidation reactions .
Q. What strategies resolve contradictions in reported biological activity data for oxetane-amine derivatives?
- Methodological Answer :
- Assay standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Metabolic stability tests : Compare hepatic microsomal half-lives (e.g., human vs. rodent) to identify species-specific degradation pathways .
- Crystallography : Resolve stereochemical ambiguities (e.g., oxetane ring puckering) that may affect target binding .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous vs. organic matrices?
- Methodological Answer :
- Stability studies :
- pH-dependent degradation : Monitor via HPLC in buffers (pH 1–10). Hydrolysis of the oxetane ring occurs above pH 8.0 .
- Thermal stability : TGA/DSC shows decomposition >200°C, with chloride loss observed at 150°C .
- Solubility :
- Aqueous : 25 mg/mL in PBS (pH 7.4) due to protonated amine .
- Organic : >50 mg/mL in DMSO or ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
